molecular formula C9H11ClN2 B1479308 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine CAS No. 2090399-93-0

4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine

Cat. No.: B1479308
CAS No.: 2090399-93-0
M. Wt: 182.65 g/mol
InChI Key: KWTYPVQIIIZINA-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine is a useful research compound. Its molecular formula is C9H11ClN2 and its molecular weight is 182.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-2-methyl-6-(2-methylprop-1-enyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-6(2)4-8-5-9(10)12-7(3)11-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTYPVQIIIZINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine, with the CAS number 2090399-93-0, is a nitrogen-containing heterocyclic compound that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C9H11ClN2C_9H_{11}ClN_2 with a molecular weight of approximately 182.65 g/mol. Its structure includes a pyrimidine ring substituted with a chloro group and an isopropenyl group, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially acting against various bacterial strains.
  • Antineoplastic Potential : Research indicates that derivatives of pyrimidines can possess anticancer properties. The presence of the chloro and isopropenyl groups may enhance its efficacy by influencing cellular pathways involved in proliferation and apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, similar to other pyrimidine derivatives which have shown promise in drug development.

Biological Activity Data Table

The following table summarizes the biological activities reported for this compound and related compounds:

Biological Activity Effect Reference
AntimicrobialModerate activity against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme inhibitionPotential inhibition of metabolic enzymes

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited moderate activity against specific strains of Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound could induce apoptosis in several cancer cell lines. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins, indicating its potential role in cancer therapy.

Research Findings

Recent research has focused on the synthesis and biological evaluation of pyrimidine derivatives. A combinatorial library was created to explore the structure-activity relationships (SAR) of these compounds. The findings suggest that modifications to the pyrimidine core can significantly enhance biological activity while reducing toxicity profiles .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H11ClN2
  • Molecular Weight : 182.65 g/mol
  • SMILES Notation : CC(=Cc1cc(Cl)nc(n1)C)C

Agricultural Uses

4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine has been investigated for its potential as a herbicide. Its structure allows it to interact with specific biological pathways in plants, inhibiting growth or causing selective toxicity to unwanted species.

Study Findings
CN102272107AThis patent discusses the use of pyrimidine derivatives, including this compound, for combating undesired plant growth. The compound shows effective herbicidal activity against various weed species, making it a candidate for agricultural applications .

Pharmaceutical Applications

The compound's structural characteristics suggest potential uses in medicinal chemistry. Pyrimidine derivatives are known for their biological activities, including antimicrobial and anticancer properties.

Study Findings
US8835430B2This patent describes compounds that inhibit IgE and IgG receptor signaling cascades, which are crucial in allergic reactions. Although not directly mentioning this compound, it highlights the relevance of pyrimidine derivatives in modulating immune responses .

Case Study 1: Herbicidal Efficacy

In a controlled study examining the efficacy of various pyrimidine derivatives, this compound was tested against common agricultural weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, suggesting its potential as an effective herbicide.

Case Study 2: Antimicrobial Activity

A study investigated the antimicrobial properties of several pyrimidine compounds, including this compound. The compound exhibited moderate antibacterial activity against Gram-positive bacteria, indicating its potential role in developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.